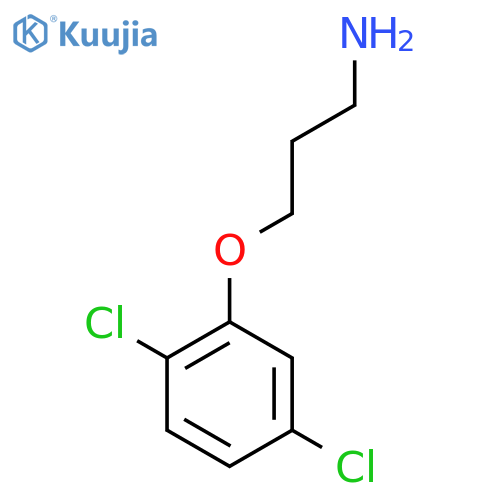Cas no 50911-64-3 (3-(2,5-Dichlorophenoxy)propan-1-amine)

50911-64-3 structure
商品名:3-(2,5-Dichlorophenoxy)propan-1-amine
3-(2,5-Dichlorophenoxy)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- CS-0299911
- EN300-1965421
- AKOS000178476
- 50911-64-3
- 3-(2,5-dichlorophenoxy)propan-1-amine
- 1-Propanamine, 3-(2,5-dichlorophenoxy)-
- 3-(2,5-Dichlorophenoxy)propan-1-amine
-
- インチ: 1S/C9H11Cl2NO/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2
- InChIKey: IWEYZAXYHGMLEV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1OCCCN)Cl
計算された属性
- せいみつぶんしりょう: 219.0217694g/mol
- どういたいしつりょう: 219.0217694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.264±0.06 g/cm3(Predicted)
- ふってん: 318.8±32.0 °C(Predicted)
- 酸性度係数(pKa): 9.42±0.10(Predicted)
3-(2,5-Dichlorophenoxy)propan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965421-0.25g |
3-(2,5-dichlorophenoxy)propan-1-amine |
50911-64-3 | 0.25g |
$381.0 | 2023-09-17 | ||
| Enamine | EN300-1965421-10g |
3-(2,5-dichlorophenoxy)propan-1-amine |
50911-64-3 | 10g |
$1778.0 | 2023-09-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370581-50mg |
3-(2,5-Dichlorophenoxy)propan-1-amine |
50911-64-3 | 98% | 50mg |
¥22323.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370581-500mg |
3-(2,5-Dichlorophenoxy)propan-1-amine |
50911-64-3 | 98% | 500mg |
¥23839.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370581-1g |
3-(2,5-Dichlorophenoxy)propan-1-amine |
50911-64-3 | 98% | 1g |
¥21297.00 | 2024-05-11 | |
| Enamine | EN300-1965421-2.5g |
3-(2,5-dichlorophenoxy)propan-1-amine |
50911-64-3 | 2.5g |
$810.0 | 2023-09-17 | ||
| Enamine | EN300-1965421-0.1g |
3-(2,5-dichlorophenoxy)propan-1-amine |
50911-64-3 | 0.1g |
$364.0 | 2023-09-17 | ||
| Enamine | EN300-1965421-0.5g |
3-(2,5-dichlorophenoxy)propan-1-amine |
50911-64-3 | 0.5g |
$397.0 | 2023-09-17 | ||
| Enamine | EN300-1965421-1.0g |
3-(2,5-dichlorophenoxy)propan-1-amine |
50911-64-3 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1965421-5.0g |
3-(2,5-dichlorophenoxy)propan-1-amine |
50911-64-3 | 5g |
$2858.0 | 2023-06-02 |
3-(2,5-Dichlorophenoxy)propan-1-amine 関連文献
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
50911-64-3 (3-(2,5-Dichlorophenoxy)propan-1-amine) 関連製品
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
